molecular formula C11H10ClNO3 B8549762 1-[(4-Chlorobenzoyl)amino]cyclopropanecarboxylic acid

1-[(4-Chlorobenzoyl)amino]cyclopropanecarboxylic acid

Cat. No. B8549762
M. Wt: 239.65 g/mol
InChI Key: XTBXOAGEGTVQBY-UHFFFAOYSA-N
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Patent
US08299061B2

Procedure details

To ethyl 1-[(4-chlorobenzoyl)amino]cyclopropanecarboxylate (157 g, 0.58 mol) in 1,4-dioxane (2.4 L), add a solution of lithium hydroxide (123.05 g, 2.93 mol) in water (1.2 L). Stir the reaction mixture at ambient temperature for 4 hours and then concentrate it under reduced pressure. Dilute the mixture with water (1 L) and immerse it in an ice water bath. Adjust the pH to approximately 2 with aqueous 5N HCl. Filter the precipitate, wash the cake with water (3×1 L), and dry (50° C., vacuum oven) to give (132 g, 94%) the title compound as a white powder: MS (m/z): 240 (M+1).
Name
ethyl 1-[(4-chlorobenzoyl)amino]cyclopropanecarboxylate
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
123.05 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][C:9]2([C:12]([O:14]CC)=[O:13])[CH2:11][CH2:10]2)=[O:7])=[CH:4][CH:3]=1.[OH-].[Li+]>O1CCOCC1.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:8][C:9]2([C:12]([OH:14])=[O:13])[CH2:10][CH2:11]2)=[O:7])=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
ethyl 1-[(4-chlorobenzoyl)amino]cyclopropanecarboxylate
Quantity
157 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
Name
Quantity
123.05 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2.4 L
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate it under reduced pressure
ADDITION
Type
ADDITION
Details
Dilute the mixture with water (1 L)
FILTRATION
Type
FILTRATION
Details
Filter the precipitate
WASH
Type
WASH
Details
wash the cake with water (3×1 L)
CUSTOM
Type
CUSTOM
Details
dry (50° C., vacuum oven)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NC2(CC2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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